2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine is a nitrogen-containing heterocyclic compound. It features a cyclopentane ring fused to a pyrazine ring, with three methyl groups attached at positions 2, 3, and 7. This compound is part of a broader class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction times. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like t-BuOOH in the presence of catalysts such as Mn(OTf)2.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: t-BuOOH (tert-Butyl hydroperoxide) and Mn(OTf)2 (Manganese triflate) as catalysts.
Reduction: Hydrogen gas with palladium on activated charcoal as a catalyst.
Substitution: Various alkylating agents can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of various chemical products and materials.
Wirkmechanismus
The exact mechanism of action of 2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, some pyrazine derivatives are known to inhibit certain enzymes or interfere with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine can be compared with other pyrazine derivatives, such as:
2,3,5-Trimethylpyrazine: Known for its use as a flavor ingredient in the food industry.
5H-pyrrolo[2,3-b]pyrazine: Exhibits more activity on kinase inhibition.
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: Formed through oxidation reactions and has different biological activities.
Eigenschaften
Molekularformel |
C10H12N2 |
---|---|
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
2,3,5-trimethyl-7H-cyclopenta[b]pyrazine |
InChI |
InChI=1S/C10H12N2/c1-6-4-5-9-10(6)12-8(3)7(2)11-9/h4H,5H2,1-3H3 |
InChI-Schlüssel |
VVEWXTSXLWOOJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC2=NC(=C(N=C12)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.